
Boron chloride oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Boron chloride oxide can be synthesized through several methods. One common laboratory method involves the reaction of boron trichloride (BCl3) with boron oxide (B2O3) at high temperatures. The reaction can be represented as follows: [ BCl_3 + B_2O_3 \rightarrow 3 BClO ]
Industrial production methods often involve the direct chlorination of boron oxide in the presence of a suitable catalyst. The reaction conditions typically require elevated temperatures and controlled environments to ensure the purity and yield of the product .
Chemical Reactions Analysis
Boron chloride oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : this compound can be oxidized to form boric acid (B(OH)3) and hydrochloric acid (HCl) when reacted with water: [ BClO + H_2O \rightarrow B(OH)_3 + HCl ]
-
Reduction: : It can be reduced by strong reducing agents such as metal hydrides to form elemental boron and hydrogen chloride: [ BClO + 2 LiH \rightarrow B + LiCl + H_2 ]
-
Substitution: : this compound can undergo substitution reactions with alcohols to form borate esters: [ BClO + 3 ROH \rightarrow B(OR)_3 + HCl ]
Scientific Research Applications
Boron chloride oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Research is ongoing to explore its potential use in biological systems, including its role in enzyme inhibition and interaction with biomolecules.
Medicine: Boron compounds, including this compound, are being investigated for their potential use in cancer treatment through boron neutron capture therapy (BNCT).
Mechanism of Action
The mechanism of action of boron chloride oxide involves its interaction with various molecular targets. In chemical reactions, it acts as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to participate in a wide range of reactions, including the formation of coordination complexes and catalysis of organic transformations .
Comparison with Similar Compounds
Boron chloride oxide can be compared with other boron halides such as boron trichloride (BCl3) and boron trifluoride (BF3). While all these compounds are Lewis acids, this compound is unique due to the presence of both chlorine and oxygen atoms, which impart distinct reactivity and properties. For example, boron trichloride is primarily used in the production of elemental boron and as a catalyst in organic synthesis, whereas boron trifluoride is commonly used as a catalyst in polymerization reactions .
Similar compounds include:
- Boron trichloride (BCl3)
- Boron trifluoride (BF3)
- Boron tribromide (BBr3)
- Boron triiodide (BI3)
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of boron halides .
Properties
CAS No. |
23361-55-9 |
|---|---|
Molecular Formula |
BClO |
Molecular Weight |
62.26 g/mol |
IUPAC Name |
chloro(oxo)borane |
InChI |
InChI=1S/BClO/c2-1-3 |
InChI Key |
KEIVHDSRCXJQOU-UHFFFAOYSA-N |
Canonical SMILES |
B(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone](/img/structure/B14164442.png)
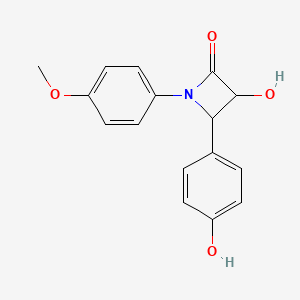
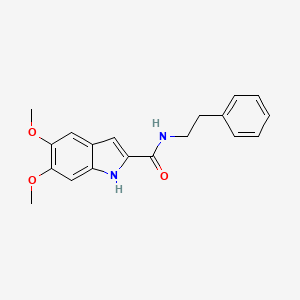
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B14164452.png)
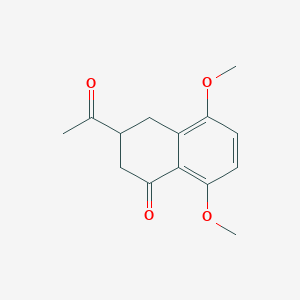
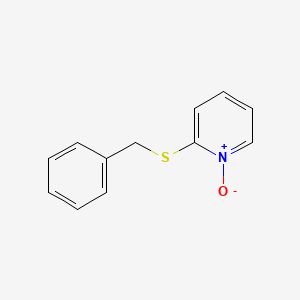
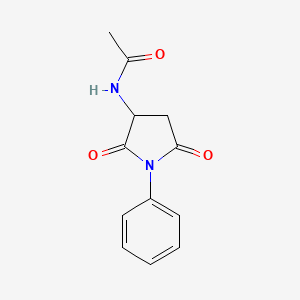
![1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea](/img/structure/B14164480.png)
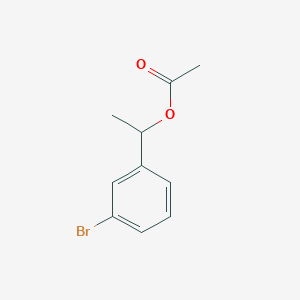
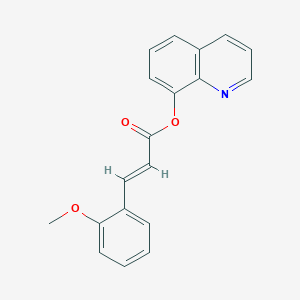
![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)
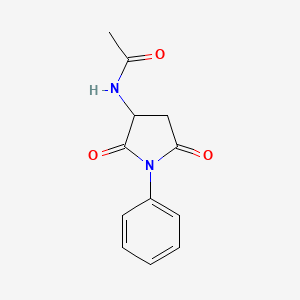
![4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14164508.png)

